Fmoc-Cys(Trt)-O-DMP-4-OH

Description

Significance of Cysteine Derivatives in Contemporary Peptide Synthesis Methodologies

Cysteine is a proteinogenic amino acid distinguished by its thiol (sulfhydryl, -SH) group. This functional group is highly reactive and imparts unique structural and functional capabilities to peptides and proteins. rsc.orgresearchgate.net Its most prominent role is the formation of disulfide bridges, where the thiol groups of two cysteine residues are oxidized to form a covalent cystine linkage. bachem.com These bridges are critical for stabilizing the three-dimensional structures of many biologically active peptides and proteins, such as hormones like oxytocin (B344502) and insulin. researchgate.net

The high reactivity of the thiol group, however, presents a significant challenge during chemical peptide synthesis. rsc.org It is susceptible to undesired side reactions, including alkylation and oxidation, which can lead to byproducts and failed syntheses. rsc.orgresearchgate.net Therefore, protection of the cysteine thiol group is mandatory during solid-phase peptide synthesis (SPPS). bachem.com This has driven the development of a wide array of cysteine derivatives, each featuring a specific thiol-protecting group. ucl.ac.uk

Beyond disulfide bond formation, cysteine derivatives are central to the field of bioconjugation. The nucleophilic thiol group is an ideal handle for attaching other molecules, such as fluorescent labels, imaging agents, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, or cytotoxic drugs to create antibody-drug conjugates. nih.gov Furthermore, the N-terminal cysteine residue is a key component in Native Chemical Ligation (NCL), a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. bachem.comnih.gov The unique chemistry of cysteine has thus made its derivatives indispensable tools in modern peptide and protein science. researchgate.net

The Conceptual Framework of Pseudoproline Technology in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com While revolutionary, SPPS can be hampered by sequence-dependent difficulties, most notably on-resin aggregation. nih.gov As the peptide chain elongates, it can fold into stable secondary structures, such as β-sheets, causing individual peptide chains to stick together. sigmaaldrich.com This aggregation hinders the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps, which results in low yields and difficult purifications. researchgate.netsigmaaldrich.com

To address this, Professor Manfred Mutter and his colleagues introduced the concept of pseudoproline dipeptides in 1995. nih.govchempep.com These are specialized building blocks designed to temporarily and reversibly introduce a "kink" into the peptide backbone, thereby disrupting the formation of inter-chain hydrogen bonds that lead to aggregation. peptide.comactivotec.com Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com The side chain hydroxyl (for Ser/Thr) or thiol (for Cys) is reacted with a ketone or aldehyde to form a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure, respectively. nih.govchempep.com This five-membered ring mimics the structure of proline and forces the preceding amide bond into a cis conformation, which effectively breaks up nascent secondary structures. peptide.comnih.gov

These derivatives are incorporated into the peptide sequence as dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) to avoid the steric hindrance of coupling an amino acid to the cyclic nitrogen of the pseudoproline itself. sigmaaldrich.com This has the added benefit of adding two residues in a single coupling step. sigmaaldrich.com The pseudoproline moiety is stable throughout the standard conditions of Fmoc-SPPS but is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, which regenerates the native serine, threonine, or cysteine residue in the final peptide. sigmaaldrich.commerckmillipore.com The use of pseudoproline dipeptides has proven to be a powerful strategy for improving the synthesis of long, hydrophobic, and aggregation-prone peptides, often enabling the production of sequences that would otherwise be inaccessible. activotec.commerckmillipore.com

Historical Context and Evolution of Protecting Group Strategies for Cysteine Residues in Fmoc Chemistry

The development of protecting groups for the cysteine thiol has been a central theme in peptide chemistry for over 70 years. ucl.ac.uk In the context of the now-dominant Fmoc/tBu SPPS strategy, the choice of cysteine protection is critical for compatibility and success. The Fmoc (9-fluorenylmethoxycarbonyl) group, used for temporary Nα-amino protection, is removed by a base (typically piperidine), while permanent side-chain protecting groups must remain stable to these conditions but be removable at the end of the synthesis, usually with strong acid (TFA). rsc.orgnih.gov

One of the earliest and still most widely used thiol protecting groups in Fmoc-SPPS is the Trityl (Trt) group. bachem.com Introduced in the 1950s, the Trt group offers robust protection but is readily cleaved by TFA in the presence of scavengers, making it ideal for the routine synthesis of peptides with free thiol groups. bachem.comsigmaaldrich.com However, the high stability of the trityl cation can make cleavage reversible, requiring careful optimization of cleavage cocktails. sigmaaldrich.com

Challenges associated with the Trt group, such as its potential for slow cleavage or side reactions, spurred the development of alternatives. The Diphenylmethyl (Dpm) group, for instance, offers a different cleavage profile and has been used in strategies for regioselective disulfide bond formation. researchgate.netsigmaaldrich.com For even greater acid lability, the 4-methoxytrityl (Mmt) group was developed. nih.gov The Mmt group is significantly more sensitive to acid than Trt and can be selectively removed with very dilute TFA (0.5-1%), leaving Trt and other acid-labile groups like tert-butyl (tBu) intact. nih.gov This orthogonality is crucial for complex syntheses involving multiple disulfide bridges.

Another important class of protecting groups is stable to the final TFA cleavage, allowing for the isolation of a fully side-chain-protected peptide. The most common of these is the Acetamidomethyl (Acm) group. bachem.com Peptides with Cys(Acm) residues can be purified and then the Acm group is removed in a separate step, typically with mercury(II) acetate (B1210297) or iodine, to form the disulfide bond. bachem.com This strategy provides excellent control over disulfide formation.

The table below summarizes key properties of these common cysteine protecting groups used in Fmoc-SPPS.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality/Use Case |

| Trityl | Trt | TFA / Scavengers | Standard, acid-labile protection. sigmaaldrich.com |

| 4-Methoxytrityl | Mmt | ~1% TFA in DCM | Highly acid-labile; orthogonal to Trt. nih.gov |

| Diphenylmethyl | Dpm | 95% TFA | Alternative acid-labile group. sigmaaldrich.com |

| Acetamidomethyl | Acm | I₂ or Hg(OAc)₂ | TFA-stable; for post-synthesis disulfide formation. bachem.com |

This evolution reflects a continuous drive towards greater control, efficiency, and versatility in synthesizing ever-more complex cysteine-containing peptides.

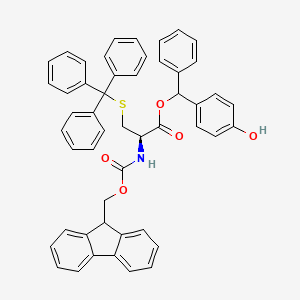

Overview of Fmoc-Cys(Trt)-O-DMP-4-OH as an Advanced Cysteine-Based Pseudoproline Dipeptide Derivative

The designation "this compound" suggests a highly advanced and multifunctional building block, though its nomenclature does not follow standard conventions for pseudoproline dipeptides. Deconstructing the name within the framework of modern peptide chemistry allows for a conceptual understanding of its intended role as an advanced cysteine-based pseudoproline dipeptide derivative.

A search for this specific name yields a compound, Fmoc-Cys(Trt)-Cys(ψ(Dmp,H)pro)-OH , which is a cysteine-based pseudoproline dipeptide. chemimpex.com Here, "Dmp" likely refers to 2,2-dimethylprolinal or a related aldehyde used to form the thiazolidine ring of the C-terminal cysteine pseudoproline. The nomenclature ψ(Dmp,H)pro indicates a pseudoproline (ψpro) formed from Cysteine, where the ring is substituted with a dimethylprolinal-derived group (Dmp) and a hydrogen (H). merckmillipore.comchemimpex.com

This building block, Fmoc-Cys(Trt)-Cys(ψ(Dmp,H)pro)-OH, represents a convergence of two powerful strategies:

Side-Chain Protection: The N-terminal cysteine residue is protected with the standard acid-labile Trityl (Trt) group. This ensures the thiol group of this first cysteine is shielded from unwanted side reactions during synthesis but is readily deprotected during final cleavage.

Pseudoproline Technology: The C-terminal cysteine residue is part of a thiazolidine-based pseudoproline. This introduces the critical backbone "kink" to disrupt on-resin aggregation and improve synthetic outcomes for difficult sequences. merckmillipore.com

The use of a Cys-Cys dipeptide where the C-terminal residue is a pseudoproline is particularly strategic. It allows for the introduction of a structure-breaking element precisely at a cysteine residue, which can itself be part of a problematic sequence. The thiazolidine ring of the pseudoproline is designed to be cleaved under standard TFA conditions, regenerating the native cysteine residue at that position. merckmillipore.com

| Component | Function |

| Fmoc | Nα-amino protecting group, removed with base in each cycle. |

| Cys(Trt) | The first amino acid of the dipeptide, with its thiol side chain protected by the acid-labile Trityl group. chemimpex.com |

| Cys(ψ(Dmp,H)pro) | The second amino acid of the dipeptide, modified into a thiazolidine-based pseudoproline to prevent aggregation. merckmillipore.comchemimpex.com |

| -OH | The C-terminal carboxylic acid, ready for activation and coupling to the N-terminus of the growing peptide chain on the resin. |

This sophisticated building block is designed for seamless integration into Fmoc-SPPS protocols. chemimpex.com It provides chemists with a powerful tool to tackle challenging peptide sequences that contain cysteine, simultaneously addressing the need for thiol protection and the prevention of aggregation-related synthetic failure. Its application is particularly relevant in the synthesis of long peptides, cyclic peptides, and those with hydrophobic regions where Cys-Cys motifs or nearby cysteine residues are present. merckmillipore.comchemimpex.com

Properties

Molecular Formula |

C50H41NO5S |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

[(4-hydroxyphenyl)-phenylmethyl] (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate |

InChI |

InChI=1S/C50H41NO5S/c52-40-31-29-36(30-32-40)47(35-17-5-1-6-18-35)56-48(53)46(51-49(54)55-33-45-43-27-15-13-25-41(43)42-26-14-16-28-44(42)45)34-57-50(37-19-7-2-8-20-37,38-21-9-3-10-22-38)39-23-11-4-12-24-39/h1-32,45-47,52H,33-34H2,(H,51,54)/t46-,47?/m0/s1 |

InChI Key |

GVUMENJDOHKFRB-XTCXTYGJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements Utilizing Fmoc Cys Trt O Dmp 4 Oh

Optimization of Coupling Reactions for Efficient and Stereoselective Incorporation

The efficient and stereochemically faithful incorporation of amino acids is a cornerstone of successful peptide synthesis. For cysteine derivatives like Fmoc-Cys(Trt)-O-DMP-4-OH, this process is particularly critical due to the propensity of cysteine to undergo racemization.

Comparative Analysis of Diverse Coupling Reagents and Activators

The choice of coupling reagent significantly impacts the efficiency of amide bond formation and the preservation of chiral integrity. Uronium and phosphonium (B103445) salt-based reagents are widely used in SPPS for their high reactivity. nih.gov However, when used with common bases like diisopropylethylamine (DIEA), these reagents can promote racemization of cysteine residues. nih.govcapes.gov.br

Studies have compared various coupling conditions to mitigate this issue. For instance, the use of carbodiimides, such as diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, offers a less racemization-prone alternative, albeit sometimes with lower coupling efficiency compared to the more reactive uronium/phosphonium reagents. sigmaaldrich.compeptide.com

| Coupling Reagent/Activator | Base | Racemization Level of Cys(Trt) | Coupling Efficiency | Reference |

| HCTU | DIEA | High | High | nih.gov |

| HCTU | 2,4,6-trimethylpyridine (TMP) | Reduced but still significant | Lower than with DIEA | nih.gov |

| DIC/HOBt | N/A (acidic/neutral) | Negligible | Moderate | sigmaaldrich.com |

| DIC/Oxyma Pure | N/A (acidic/neutral) | Low (0.74% for Cys(Thp)) | High | sigmaaldrich.com |

Tailored Cleavage and Deprotection Protocols for Peptides Containing this compound Derivatives

Investigation of Acidolytic Conditions for Cleavage from Solid Support

The cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups are typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.comnih.gov The success of this step is often hampered by side reactions caused by reactive cationic species generated during the deprotection process. nih.gov

To prevent these side reactions, scavengers are added to the cleavage cocktail. peptide.comnih.gov A widely used and effective mixture, known as Reagent K, consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov For peptides containing Cys(Trt), the inclusion of triisopropylsilane (B1312306) (TIS) is crucial. sigmaaldrich.com TIS effectively quenches the stable trityl cation, preventing the reversible re-attachment of the trityl group to the cysteine thiol. sigmaaldrich.com

The choice of solid support also influences the cleavage conditions. For highly acid-sensitive resins like 2-chlorotrityl resin, cleavage can be achieved under much milder conditions, such as with 1% TFA in dichloromethane (B109758) (DCM), which allows for the synthesis of protected peptide fragments. sigmaaldrich.commerckmillipore.com

| Cleavage Reagent | Scavengers | Purpose | Reference |

| 95% TFA | Water, TIS | General cleavage and deprotection of Trt group | sigmaaldrich.com |

| 95% TFA | EDT | Maintains reduced state of cysteine thiol | sigmaaldrich.com |

| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Phenol, Thioanisole, EDT | Suppresses a wide range of side reactions | nih.gov |

| 1-3% TFA in DCM | TIS | Cleavage from hyper-acid labile resins (e.g., 2-chlorotrityl) | sigmaaldrich.commerckmillipore.com |

Orthogonal Deprotection Strategies for the Trityl Group and the Dmp-Pseudoproline Moiety

Orthogonal protection schemes allow for the selective removal of specific protecting groups while others remain intact, enabling the synthesis of complex peptides with features like multiple disulfide bonds. ub.edusigmaaldrich.com

The trityl (Trt) group is acid-labile and is typically removed during the final TFA cleavage. sigmaaldrich.compeptide.com However, it can be selectively removed on the solid phase using dilute TFA (e.g., 1-2% TFA in DCM with TIS as a scavenger) while other acid-labile groups like tert-butyl (tBu) remain. sigmaaldrich.comsigmaaldrich.com This strategy is useful for on-resin modifications of the cysteine thiol. The 4-methoxytrityl (Mmt) group is even more acid-sensitive and can be removed with 0.5-1.0% TFA, offering orthogonality with the Trt group. nih.gov

The dimethoxyphenyl (Dmp) group , in the context of a pseudoproline, introduces a thiazolidine (B150603) ring structure. researchgate.netacs.org Historically, thiazolidine-based pseudoprolines were considered highly stable to TFA, requiring prolonged exposure (up to 36 hours) or harsh acids for removal. acs.orgnih.gov However, more recent studies have shown that the deprotection times for Cys pseudoprolines can be significantly shorter, often in the range of 1-6 hours with standard TFA cocktails, making them more compatible with routine SPPS. acs.orgnih.govnih.gov The factors governing this lability are still under investigation. acs.org This revised understanding of their stability makes Cys pseudoprolines, such as those derived from this compound, more broadly applicable in peptide synthesis. acs.org

| Protecting Group | Deprotection Conditions | Orthogonality | Reference |

| Trityl (Trt) | 95% TFA/scavengers (global); 1-2% TFA/TIS in DCM (selective) | Orthogonal to Fmoc, Boc, Acm, StBu | sigmaaldrich.comsigmaaldrich.com |

| 4-Methoxytrityl (Mmt) | 0.5-1% TFA | Orthogonal to Trt, tBu | nih.gov |

| Dmp (as pseudoproline) | TFA/scavengers (1-6 hours) | Lability can vary; recent studies show compatibility with standard cleavage times | acs.orgnih.gov |

| Acetamidomethyl (Acm) | Mercury(II) acetate (B1210297) or Iodine | Orthogonal to Trt, tBu, Fmoc | sigmaaldrich.comnih.gov |

| tert-Butylthio (tBu) | Reducing agents (e.g., thiols, phosphines) | Orthogonal to TFA-labile groups | sigmaaldrich.com |

Post-Synthetic Chemical Transformations and Derivatizations Facilitated by this compound

The incorporation of cysteine residues using this compound provides a versatile handle for a variety of post-synthetic modifications. After the selective deprotection of the cysteine thiol, the free sulfhydryl group can be targeted for numerous chemical transformations. nih.gov

One of the most common applications is the formation of disulfide bridges, either intramolecularly to create cyclic peptides or intermolecularly to link peptide chains. This is often achieved by air oxidation or by using specific oxidizing agents. peptide.com

Beyond disulfide formation, the nucleophilic thiol group is an excellent target for chemoselective ligation reactions. This includes:

Alkylation: Reaction with alkyl halides to introduce a wide array of functional groups. nih.gov

Michael Addition: Conjugation to maleimides, a very common strategy for labeling peptides with fluorescent probes, biotin, or other moieties. ub.edu

Thiol-Ene Reaction: A robust method for peptide cyclization and conjugation. ub.edu

Palladium-Catalyzed Allylation: The Tsuji-Trost reaction can be used to introduce prenyl groups, mimicking a natural post-translational modification, or to attach various biophysical probes. nih.gov This method can also be used to "staple" or cyclize peptides containing two cysteine residues. nih.gov

Derivatization for Analysis: The cysteine thiol can be modified with reagents like o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME) to create highly fluorescent adducts, facilitating sensitive amino acid analysis. nih.gov

The ability to selectively unmask the cysteine thiol on the solid support or in solution, a capability afforded by the orthogonal protection strategies discussed previously, makes this compound a valuable building block for creating complex, functionalized peptides for a wide range of applications in chemical biology and drug discovery. nih.gov

Controlled Formation of Disulfide Bonds in Cysteine-Rich Peptides

The synthesis of peptides containing multiple cysteine residues presents a significant challenge: the controlled and regioselective formation of specific disulfide bonds from the correct pairs of thiol groups. The use of Fmoc-Cys(Trt)-OH is a foundational strategy in solid-phase peptide synthesis (SPPS) to address this. peptide.com The trityl (Trt) group provides robust protection for the cysteine's sulfhydryl group during peptide chain elongation but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. sigmaaldrich.compeptide.com

To achieve specific disulfide pairing in complex peptides, an orthogonal protection strategy is employed. This involves using multiple types of cysteine-protecting groups that can be removed under different conditions. The Trt group is often used in combination with other groups like acetamidomethyl (Acm), diphenylmethyl (Dpm), or monomethoxytrityl (Mmt). sigmaaldrich.com For instance, a peptide can be synthesized with one pair of cysteines protected with Trt and another with Acm. The Trt groups can be removed on-resin with a dilute acid solution that leaves the Acm groups intact, allowing for the formation of the first disulfide bond. sigmaaldrich.com Subsequently, the Acm groups can be removed using iodine, which also facilitates the formation of the second disulfide bond. sigmaaldrich.com

The choice of protecting group can also influence side reactions, such as racemization, during the coupling step. While Fmoc-Cys(Trt)-OH is a standard and cost-effective choice, it is known to be susceptible to racemization, especially with certain activation methods. sigmaaldrich.comnih.gov Alternative protecting groups like Dpm have been shown to reduce the extent of racemization compared to Trt under similar conditions. merckmillipore.com

Table 1: Comparison of Common Cysteine-Sulfhydryl Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Applications |

|---|---|---|---|

| Triphenylmethyl | Trt | Mildly acidic (e.g., 95% TFA, 1-3% TFA slowly) sigmaaldrich.comsigmaaldrich.com | Standard, cost-effective choice for general SPPS. Used for both free thiol generation and disulfide formation. sigmaaldrich.com |

| Acetamidomethyl | Acm | Iodine (I₂), silver nitrate (B79036) (AgNO₃), or mercury(II) acetate (Hg(OAc)₂) | Highly stable to TFA. Orthogonal to Trt and Mmt, enabling stepwise and regioselective disulfide bond formation. sigmaaldrich.com |

| Diphenylmethyl | Dpm | Stronger acid (e.g., 95% TFA) sigmaaldrich.commerckmillipore.com | More stable to dilute TFA than Trt. Confers greater protection against racemization during coupling compared to Trt. merckmillipore.comsigmaaldrich.com |

| Monomethoxytrityl | Mmt | Very mild acid (e.g., 1–3% TFA in DCM) sigmaaldrich.com | Highly acid-labile, allowing for selective on-resin deprotection while other acid-labile groups (like Trt, Dpm) remain. sigmaaldrich.com |

This table is generated based on data from cited research articles. sigmaaldrich.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com

Functionalization Strategies Leveraging the Inherent Reactivity of the Pseudoproline Structure

Pseudoproline dipeptides are powerful tools in Fmoc-SPPS, designed to temporarily introduce a "kink" into the growing peptide chain. This structural disruption helps to break up the intermolecular hydrogen bonding that leads to peptide aggregation, a common problem during the synthesis of long or difficult sequences. merckmillipore.com By improving the solvation of the peptide-resin complex, pseudoprolines lead to more efficient coupling and deprotection steps, resulting in higher purity and yield of the final peptide. merckmillipore.com

In the context of this compound, the DMP moiety is used to form a thiazolidine ring, a type of pseudoproline derived from a cysteine residue. These cysteine-based pseudoprolines, such as Fmoc-Xaa-Cys(ΨDmp,Hpro)-OH, are incorporated into the peptide sequence in the same way as standard dipeptides. merckmillipore.comiris-biotech.de The thiazolidine ring is stable during the standard Fmoc-SPPS cycles but is labile to the final TFA cleavage cocktail, which regenerates the native peptide sequence containing the original cysteine residue. merckmillipore.comnih.gov

The use of a pseudoproline at a cysteine position offers several advantages:

Enhanced Synthetic Efficiency: Like other pseudoprolines, they are effective at preventing aggregation, which is particularly beneficial for cysteine-rich peptides that are often prone to synthesis challenges. merckmillipore.compeptart.ch

Prevention of Racemization: Cysteine residues are prone to racemization during coupling. By incorporating cysteine within a rigid pseudoproline dipeptide structure, the risk of epimerization is significantly reduced compared to coupling with Fmoc-Cys(Trt)-OH. merckmillipore.com For example, one study showed that using a pseudoproline dipeptide generated only 0.4% of the D-Cys epimer, compared to 3.7% when using Fmoc-Cys(Trt)-OH with TBTU/DIPEA activation. merckmillipore.com

Controlled Deprotection: The lability of the thiazolidine ring can be modulated by the specific substituents on the ring. While some earlier thiazolidines were highly stable to TFA, modern DMP-based pseudoprolines are designed to be cleaved under standard conditions (e.g., TFA/TIS/H₂O or 80% TFA in DCM), ensuring efficient recovery of the desired peptide. iris-biotech.denih.gov

This strategy effectively leverages the temporary and reversible nature of the pseudoproline structure as a "protecting group" for the peptide backbone itself, facilitating the synthesis of otherwise intractable sequences. iris-biotech.de

Impact of Fmoc Cys Trt O Dmp 4 Oh on Overcoming Synthetic Challenges in Peptide Assembly

Enhancement of Peptide Purity and Overall Synthetic Yields

The improved solvation of the peptide-resin complex, facilitated by the DMP moiety, helps to maintain a more favorable reaction environment. This leads to more efficient and complete reactions at each step of the synthesis.

Note: Data are representative examples based on typical improvements observed with solubility-enhancing tags.

Disruption of Secondary Structure and Prevention of Aggregation Phenomena in Difficult Sequences

A primary challenge in the synthesis of certain peptide sequences is their propensity to form stable secondary structures, such as β-sheets, on the solid support. rsc.org These structures are stabilized by intermolecular hydrogen bonds and can lead to extensive aggregation, rendering the N-terminus of the growing peptide chain inaccessible for the next coupling reaction. rsc.org This is a common issue with sequences containing multiple hydrophobic residues or those known to form β-sheets. rsc.orgnih.gov

The introduction of the O-DMP-4-OH group at the C-terminus of a cysteine residue acts as a "disrupting element". The bulky and non-planar nature of the DMP group interferes with the regular hydrogen bonding patterns required for the formation of stable secondary structures. By sterically hindering the close packing of peptide chains, the DMP moiety effectively prevents aggregation. This allows for more efficient access of reagents to the reactive sites, leading to improved synthesis outcomes for sequences that would otherwise be considered "difficult". rsc.orgcusabio.com

Facilitating the Synthesis of Long and Hydrophobic Peptide Sequences

The synthesis of long peptides (typically over 30 amino acids) and those with a high content of hydrophobic residues presents significant challenges due to their poor solubility and high tendency to aggregate. rsc.org The cumulative effect of these issues often leads to a dramatic drop in yield and purity with each additional amino acid.

The use of Fmoc-Cys(Trt)-O-DMP-4-OH can be particularly advantageous in these cases. By enhancing the solubility of the peptide-resin conjugate, the DMP group helps to maintain the growing peptide chain in a more solvated and less aggregated state. This facilitates the efficient synthesis of longer and more hydrophobic sequences that would be challenging to produce using standard SPPS methodologies. The improved solvation ensures that both the coupling and deprotection reactions can proceed to completion, which is crucial for the successful synthesis of these demanding peptides. rsc.orgcusabio.com

Table 2: Impact of DMP Modification on the Synthesis of a Long Hydrophobic Peptide

| Peptide Length (Amino Acids) | Synthesis Method | Outcome |

|---|---|---|

| 45 | Standard Fmoc Chemistry | Synthesis failed due to severe aggregation |

Note: This table illustrates a common scenario in the synthesis of challenging peptides and the potential benefits of using modified amino acids.

Influence on Reaction Kinetics and Efficiency in Fmoc Solid-Phase Peptide Synthesis

The efficiency of Fmoc-SPPS is directly related to the kinetics of the coupling and deprotection steps. Aggregation and poor solvation can significantly slow down these reactions, leading to the need for longer reaction times, repeated coupling cycles, or the use of higher temperatures, which can in turn cause other side reactions. nih.gov

Advanced Applications of Fmoc Cys Trt O Dmp 4 Oh in Biologically Relevant Peptide and Protein Engineering

Construction of Architecturally Complex Peptides: Cyclic Peptides and Peptide Macrocycles

The generation of cyclic peptides and peptide macrocycles is a critical strategy for enhancing the therapeutic potential of peptides. Cyclization can improve metabolic stability, receptor binding affinity, and cell permeability. The use of Fmoc-Cys(Trt)-O-DMP-4-OH provides a valuable tool for the synthesis of these complex structures.

The synthesis of cyclic peptides often involves the initial assembly of a linear peptide on a solid support. rsc.orgrsc.org The C-terminal DMP ester of this compound can be activated for intramolecular cyclization. Following the synthesis of the linear peptide and selective deprotection of the N-terminal Fmoc group and the Cys(Trt) thiol, the resulting free N-terminus can attack the activated C-terminal ester, leading to the formation of a cyclic peptide. The DMP group can act as a leaving group in this intramolecular nucleophilic substitution.

Moreover, the cysteine residue itself is pivotal in forming various cyclic structures. The thiol group of cysteine can be crosslinked with another cysteine residue within the peptide sequence to form a disulfide bridge, a common feature in naturally occurring cyclic peptides. nih.govnih.gov Alternatively, the thiol can be reacted with bifunctional linkers to create macrocycles with diverse chemical properties. researchgate.netchinesechemsoc.org The ability to form bicyclic or "stapled" peptides, which can constrain the peptide into a specific conformation (e.g., an α-helix), is another advanced application. researchgate.netepfl.ch

| Cyclization Strategy | Description | Potential Advantage of using a Cys-DMP ester |

| Head-to-Tail Cyclization | The N-terminal amine of a linear peptide attacks the activated C-terminal ester. | The DMP ester can serve as a moderately activated ester for efficient cyclization upon removal of the N-terminal protecting group. |

| Disulfide Bridging | Two cysteine residues within the peptide are oxidized to form a disulfide bond. | The Cys(Trt) group can be selectively removed to allow for directed disulfide bond formation. |

| Thioether Stapling | The thiol groups of two cysteine residues are linked via a bifunctional electrophile. researchgate.net | Provides a stable, non-reducible cyclic structure. The Cys(Trt) allows for orthogonal deprotection. |

Facilitation of Chemical Protein Synthesis and Ligation Methodologies

The total chemical synthesis of proteins remains a significant challenge. Methods that allow for the assembly of large peptides and proteins from smaller, more manageable fragments are therefore of great importance.

Integration with Native Chemical Ligation (NCL) for Segment Condensation

Native Chemical Ligation (NCL) is a powerful technique for the chemoselective ligation of two unprotected peptide fragments. nih.govacs.org The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. The reaction proceeds through a transthioesterification followed by an S-to-N acyl shift to form a native peptide bond at the ligation site. nih.gov

While this compound possesses a C-terminal oxo-ester rather than a thioester, it can be a precursor to a thioester or participate in related ligation strategies. For instance, oxo-ester mediated ligation methods have been developed that allow for direct coupling with an N-terminal cysteine, bypassing the need for a thioester. nih.gov In such a scenario, the DMP ester could be sufficiently activated to react with the N-terminal cysteine of a second peptide fragment.

Expedited Assembly of Large Peptide and Protein Segments

The ability to synthesize peptide segments with a C-terminal activated ester like the DMP ester can expedite the assembly of larger proteins. By preparing multiple peptide fragments using solid-phase peptide synthesis (SPPS), a convergent strategy can be employed where these segments are sequentially ligated. youtube.com The use of a protected cysteine at the C-terminus is advantageous as cysteine is a relatively rare amino acid, allowing for specific ligation junctions. nih.gov

| Ligation Parameter | Conventional NCL | Potential with Cys-DMP Ester |

| C-terminal functionality | Thioester nih.gov | Activated Oxo-ester nih.gov |

| N-terminal residue | Cysteine nih.gov | Cysteine nih.gov |

| Key Reaction Step | Transthioesterification followed by S-to-N acyl shift nih.gov | Direct aminolysis by N-terminal cysteine nih.gov |

Design and Synthesis of Peptide-Based Probes and Bioconjugates

Peptide-based probes and bioconjugates are invaluable tools in chemical biology for studying biological processes, for diagnostics, and for targeted drug delivery.

Strategies for Site-Specific Bioconjugation to Biomolecules

Site-specific bioconjugation allows for the precise attachment of a payload, such as a fluorophore, a drug, or a tag, to a specific site on a biomolecule. nih.govresearchgate.net The unique reactivity of the cysteine thiol makes it an excellent handle for such modifications. nih.gov After incorporation of this compound into a peptide sequence and subsequent deprotection of the Trt group, the free thiol can be selectively targeted with a variety of electrophilic reagents, such as maleimides or haloacetamides, to achieve site-specific labeling. nih.govnih.gov

The introduction of a cysteine residue via this building block at a specific position in a peptide or protein allows for controlled conjugation, avoiding the random labeling of other nucleophilic residues like lysine. nih.gov

Development of Peptide Scaffolds for Pharmaceutical and Medicinal Chemistry Research

Peptide scaffolds provide a framework for the development of new drugs and research tools. nih.govnih.gov Cysteine-rich scaffolds are particularly interesting due to their inherent stability, often conferred by a network of disulfide bonds. nih.gov By using this compound in peptide synthesis, cysteine residues can be strategically placed to create diverse and stable scaffolds. These scaffolds can then be further functionalized to generate libraries of compounds for screening against biological targets. The ability to create constrained or cyclic scaffolds can lead to peptides with improved pharmacological properties. nih.govchinesechemsoc.org

| Application | Role of Cysteine | Enabling Chemistry |

| Fluorescent Labeling | Site for fluorophore attachment. nih.gov | Thiol-maleimide Michael addition. nih.gov |

| Drug Conjugation | Attachment point for a cytotoxic drug. | Thiol-specific alkylation. |

| Surface Immobilization | Anchor point for attaching the peptide to a solid support. | Reaction with a surface functionalized with a thiol-reactive group. |

Analytical Characterization and Mechanistic Studies of Fmoc Cys Trt O Dmp 4 Oh and Its Peptide Derivatives

Chromatographic Techniques for Monitoring Reaction Progress, Purity Assessment, and Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools in the context of peptide synthesis utilizing Fmoc-Cys(Trt)-O-DMP-4-OH. These techniques are crucial for real-time monitoring of the synthesis process, assessing the purity of the final peptide product, and analyzing the composition of complex peptide mixtures.

During solid-phase peptide synthesis, HPLC is routinely employed to monitor the efficiency of coupling and deprotection steps. rsc.org For instance, after the coupling of an amino acid, a small sample of the resin-bound peptide can be cleaved, and the resulting crude peptide is analyzed by analytical HPLC to determine the extent of the reaction. nih.gov The retention time and peak area of the desired product are compared with those of any starting materials or side products, providing a quantitative measure of the reaction's progress. This real-time feedback allows for the optimization of coupling times and reagent concentrations, which is especially important when dealing with sterically hindered residues or aggregation-prone sequences. rsc.orgnih.gov

Purity assessment of the final peptide derivative is another critical application of HPLC. After cleavage from the solid support and purification, analytical HPLC is used to determine the relative purity of the peptide. nih.gov A gradient of solvents, typically water and acetonitrile (B52724) with a trifluoroacetic acid (TFA) modifier, is used to separate the target peptide from any impurities. nih.govcsic.es The purity is generally calculated from the integrated peak areas of the chromatogram. nih.gov For peptides intended for biological or structural studies, a purity of >95% is often required. sigmaaldrich.comsigmaaldrich.com

Furthermore, HPLC and UPLC are vital for the analysis of the final peptide product. These techniques, often coupled with mass spectrometry (LC-MS), provide comprehensive information about the identity and integrity of the synthesized peptide. csic.es For example, in the synthesis of peptides containing Fmoc-Cys(Trt)-OH, HPLC can be used to confirm the successful removal of the trityl (Trt) protecting group upon treatment with TFA. nih.gov The disappearance of the peak corresponding to the protected peptide and the appearance of the peak for the deprotected peptide confirm the reaction's completion.

The choice of the stationary phase, typically a C18 column, and the gradient conditions are optimized to achieve the best separation of the peptide and its potential impurities. nih.govcsic.es The high resolution and sensitivity of modern HPLC and UPLC systems enable the detection and quantification of even minor side products that may arise during synthesis.

Advanced Spectroscopic Methods for Structural and Conformational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

The incorporation of the dimethoxyphenyl (DMP) group, which acts as a pseudoproline, is intended to induce a specific "kink" in the peptide backbone. chempep.comnih.gov This is achieved by favoring a cis-amide bond conformation over the more common trans conformation. nih.goviris-biotech.de 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign the proton and carbon signals of the peptide and to determine the torsion angles of the backbone and side chains.

Specifically, the presence of a strong cross-peak between the α-proton of the preceding residue and the δ-protons of the DMP-modified cysteine in a NOESY spectrum would provide direct evidence for a cis-amide bond. The chemical shifts of the protons and carbons within and adjacent to the pseudoproline ring are also sensitive to the local conformation and can be compared to reference values for known cis and trans isomers. These NMR-derived conformational constraints are crucial for building accurate molecular models of the peptide. researchgate.net

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an essential analytical technique for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight and verification of the amino acid sequence. Following the synthesis of a peptide using this compound, MS is used to confirm that the correct molecule has been produced.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and mass analysis in a single run. csic.es This allows for the determination of the molecular weight of the main product as well as any impurities. The observed mass is compared to the theoretical mass calculated from the peptide's sequence, providing a high degree of confidence in its identity. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the parts-per-million (ppm) range, further confirming the elemental composition of the peptide. csic.es

Tandem mass spectrometry (MS/MS) is used for sequence verification. In this technique, the peptide ion is isolated and fragmented in the mass spectrometer, typically by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) correspond to cleavages along the peptide backbone. The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. This is particularly important to confirm the successful incorporation of the this compound unit at the correct position in the peptide chain.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is sensitive to the regular secondary structural elements of a peptide, such as α-helices, β-sheets, and random coils. nih.gov

The introduction of a pseudoproline moiety like the one in this compound is designed to disrupt the formation of β-sheet structures, which can lead to aggregation during peptide synthesis. chempep.comiris-biotech.de CD spectroscopy can be used to experimentally verify this effect. A peptide containing the pseudoproline would be expected to show a CD spectrum characteristic of a more disordered or turn-like conformation, with a strong negative band around 200 nm. In contrast, a similar peptide without the pseudoproline that is prone to aggregation might exhibit a spectrum with a negative band around 218 nm, which is indicative of β-sheet content. By comparing the CD spectra of peptides with and without the pseudoproline modification, researchers can directly assess the impact of this building block on the peptide's secondary structure. nih.gov

Mechanistic Insights into Pseudoproline-Mediated Conformational Changes and Their Synthetic Implications

The use of pseudoproline dipeptides, such as those derived from this compound, has significant mechanistic implications for peptide synthesis. The primary role of these building blocks is to act as "structure-breakers," disrupting the formation of stable secondary structures, particularly β-sheets, that can cause peptide chains to aggregate during solid-phase synthesis. chempep.comiris-biotech.de

The key to this function lies in the conformational constraint imposed by the oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline. chempep.comnih.gov This ring system forces the preceding peptide bond into a cis conformation, creating a "kink" in the peptide backbone that is similar to the effect of a natural proline residue. chempep.compeptide.com This disruption of the regular, extended conformation of the peptide chain prevents the intermolecular hydrogen bonding that is necessary for the formation of β-sheet aggregates. chempep.compeptide.com

The synthetic implications of this are profound. By preventing aggregation, the growing peptide chain remains better solvated and more accessible to the reagents used in subsequent coupling and deprotection steps. chempep.com This leads to several benefits:

Improved Coupling Efficiency: The reactive sites on the N-terminus of the growing peptide are more exposed, leading to more complete and faster coupling reactions. peptide.com

Higher Purity of Crude Products: By minimizing deletion sequences and other side products that result from incomplete reactions, the purity of the crude peptide after cleavage from the resin is significantly improved. merckmillipore.com

Enhanced Solubility: The disruption of secondary structures not only prevents on-resin aggregation but can also improve the solubility of the final peptide product, which can facilitate purification and subsequent handling. peptide.com

Facilitation of Difficult Syntheses: The use of pseudoprolines has enabled the successful synthesis of "difficult" peptides, including long sequences, hydrophobic peptides, and those known to be prone to aggregation. nih.govmerckmillipore.com

The table below summarizes the key analytical techniques and their applications in the study of this compound and its derivatives.

| Analytical Technique | Application | Information Gained |

| HPLC/UPLC | Monitoring reaction progress, Purity assessment, Product analysis | Reaction efficiency, Percentage purity, Identification of products and byproducts |

| NMR Spectroscopy | Conformation and linkage analysis | 3D structure, cis/trans amide bond conformation, Torsion angles |

| Mass Spectrometry | Molecular weight and sequence verification | Accurate molecular mass, Amino acid sequence confirmation |

| CD Spectroscopy | Secondary structure analysis | Presence of α-helices, β-sheets, turns, and random coil structures |

Emerging Research Frontiers and Future Prospects of Fmoc Cys Trt O Dmp 4 Oh Chemistry

Development of Next-Generation Pseudoproline Analogues with Enhanced Properties

Pseudoprolines are dipeptide analogues derived from serine, threonine, or cysteine, where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. chempep.comiris-biotech.de This modification temporarily introduces a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation during synthesis. iris-biotech.deactivotec.com The original pseudoprolines, typically formed using acetone, are effective but can require harsh acidic conditions for ring opening. acs.org

The development of next-generation analogues focuses on refining these properties, particularly cleavage conditions and steric hindrance. Fmoc-Cys(Trt)-O-DMP-4-OH is associated with a class of cysteine-based pseudoprolines that utilize a 2,4-dimethoxyphenyl (DMP) group. merckmillipore.compeptart.ch These are considered advanced building blocks for several reasons:

Tunable Acid Lability: Unlike first-generation dimethyl-substituted thiazolidines which can be overly stable, the DMP-based thiazolidines are designed for more controlled cleavage. Dipeptide building blocks containing Cys(Psi(Dmp,H)pro) are compatible with standard Fmoc/tBu protocols and the ring can be opened with moderate acid conditions, such as 80% TFA in DCM. peptart.ch This allows the native cysteine residue to be regenerated under conditions that are compatible with many standard cleavage protocols.

Reduced Racemization: Cysteine residues, especially when activated for coupling, are susceptible to racemization. The rigid thiazolidine structure in cysteine-derived pseudoprolines provides excellent chiral stability. merckmillipore.com Studies comparing Fmoc-Cys(Trt)-OH with a cysteine pseudoproline dipeptide showed a significant reduction in the formation of the D-Cys isomer, from 3.7% down to just 0.4%. merckmillipore.com

Enhanced Solubility: Like all pseudoprolines, the DMP analogues significantly improve the solubility of the growing peptide chain in common SPPS solvents, which is critical for efficient synthesis. chempep.commerckmillipore.com

These enhanced properties make DMP-containing cysteine pseudoprolines powerful tools for synthesizing "difficult" or aggregation-prone peptide sequences. merckmillipore.com

| Pseudoproline Type | Key Feature | Cleavage Condition | Advantage |

|---|---|---|---|

| Dimethyl-Cys-Pseudoproline (e.g., Cys(ΨMe,Mepro)) | First-generation Cys-pseudoproline | Harsh; may require 10% TFMSA/TFA peptart.chacs.org | Effective structure disruption peptart.ch |

| DMP-Cys-Pseudoproline (e.g., Cys(ΨDmp,Hpro)) | Next-generation Cys-pseudoproline | Milder; compatible with standard protocols (e.g., 80% TFA) peptart.ch | Tunable lability, reduced racemization, high efficiency merckmillipore.compeptart.ch |

| Standard Fmoc-Cys(Trt)-OH | Standard protected amino acid (non-pseudoproline) | Standard TFA cleavage nih.govpeptide.com | Cost-effective for non-problematic sequences sigmaaldrich.com |

Application in Automated and High-Throughput Peptide Synthesis Platforms

The benefits of pseudoproline derivatives are particularly impactful in automated and high-throughput peptide synthesis (HTPS). cem.com These platforms rely on predictable and efficient coupling and deprotection kinetics to successfully synthesize libraries of peptides or very long sequences with minimal manual intervention. merckmillipore.comvapourtec.com

The incorporation of building blocks like this compound, as part of a DMP-pseudoproline strategy, directly addresses the core challenges of automated SPPS:

Preventing Synthesis Failure: Aggregation is a primary cause of failed syntheses in automated systems, leading to incomplete reactions that are difficult to detect and rectify in real-time. By disrupting secondary structures, pseudoprolines ensure that coupling and deprotection reactions proceed to completion, dramatically increasing the success rate for difficult sequences. merckmillipore.comwikipedia.org This avoids costly and time-consuming repeat syntheses.

Improving Crude Purity: By ensuring more efficient and uniform reaction rates, the use of pseudoprolines leads to a higher purity of the crude peptide product. merckmillipore.commerckmillipore.com This simplifies the subsequent purification process, which is often a significant bottleneck in high-throughput workflows.

Enabling Longer Peptides: The synthesis of long peptides and small proteins is often limited by cumulative aggregation issues. A common strategy is to insert pseudoprolines at regular intervals (e.g., every 5-6 residues) to maintain the solubility and reactivity of the peptide chain. merckmillipore.comiris-biotech.de The predictable performance of next-generation pseudoprolines makes this a robust strategy for automated platforms.

Flow Chemistry Compatibility: Modern flow-based peptide synthesis systems, which allow for rapid reagent exchange and precise temperature control, benefit from reagents that promote high-efficiency reactions. nih.gov The enhanced solubility and improved kinetics offered by pseudoproline incorporation are well-suited to the demands of continuous flow synthesis, enabling the production of high-quality peptides in significantly reduced cycle times. nih.govacs.org

Contributions to the Rational Design of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. A key strategy in their design is the introduction of conformational constraints to lock the molecule in its bioactive shape.

The thiazolidine ring of a cysteine-derived pseudoproline, such as one formed from a DMP precursor, serves as a potent "turn-inducer." nih.goviris-biotech.de By forcing the peptide backbone into a kinked, proline-like structure, it pre-organizes the peptide into a specific conformation. iris-biotech.de This has several important applications:

Facilitating Cyclization: The induced turn brings the N- and C-termini of a linear peptide into proximity, which significantly facilitates head-to-tail cyclization. iris-biotech.deiris-biotech.de This leads to higher yields and faster reaction rates in the synthesis of cyclic peptides, which are a major class of therapeutic molecules due to their high stability and target affinity. nih.gov

Stabilizing Secondary Structures: By strategically placing a pseudoproline, chemists can stabilize specific secondary structures, such as beta-turns. This is crucial for mimicking the binding epitopes of larger proteins and designing potent receptor agonists or antagonists.

Creating Novel Scaffolds: The unique conformational bias imposed by pseudoprolines allows for the creation of novel peptide architectures that are not accessible with standard amino acids. This expands the structural diversity available to medicinal chemists for designing new therapeutic agents. chemimpex.com The use of a DMP-pseudoproline allows these constraints to be introduced while retaining compatibility with standard synthesis and cleavage protocols. peptart.ch

Future Trajectories in Therapeutic Peptide Design and Development Beyond Conventional Approaches

The unique advantages offered by advanced building blocks related to this compound point toward several exciting future directions in therapeutic peptide development. As drug discovery moves increasingly towards biologics, the ability to synthesize complex, modified peptides efficiently is paramount. vapourtec.com

Accessing "Undruggable" Targets: Many disease targets involve protein-protein interactions (PPIs) that are characterized by large, flat interfaces, making them difficult to inhibit with traditional small molecules. Conformationally constrained peptides and macrocycles synthesized using pseudoproline-based strategies can effectively mimic binding motifs and disrupt these PPIs, opening up new classes of therapeutic targets.

Development of Peptide-Based Prodrugs: The specific chemical properties of advanced pseudoprolines could be exploited in prodrug design. For example, the cleavage of the thiazolidine ring could be triggered by specific physiological conditions, leading to the controlled release of the active peptide.

Combinatorial Libraries and High-Throughput Screening: The reliability and efficiency that DMP-pseudoprolines bring to automated synthesis will facilitate the creation of large, structurally diverse combinatorial peptide libraries. adventchembio.com These libraries, containing well-defined cyclic or constrained peptides, can be screened to rapidly identify novel lead compounds for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.